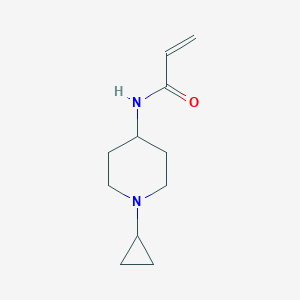
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic uses. This compound is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which plays a key role in the regulation of GABA levels in the brain.
Wirkmechanismus
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This results in an increase in GABA levels, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation. Additionally, it has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide in lab experiments is its potent inhibitory effect on GABA aminotransferase. This makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating epilepsy, as it has been shown to increase GABA levels in the brain, which can reduce seizure activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize potential toxicity.
Synthesemethoden
The synthesis of N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of cyclopropylamine with 4-piperidone to form N-(1-cyclopropylpiperidin-4-yl)acetamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form N-(1-cyclopropylpiperidin-4-yl)prop-2-ynamide. Finally, the alkyne group is hydrogenated in the presence of a palladium catalyst to form N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been studied for its potential therapeutic uses in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. The compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. It has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13(8-6-9)10-3-4-10/h2,9-10H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSXUQJSNHPEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)

![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)

![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)

![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)